![molecular formula C12H11NO4 B11876326 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid CAS No. 122607-15-2](/img/structure/B11876326.png)
7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid
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Overview
Description
7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid: is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring aromatic compounds found in many plants and are known for their pleasant fragrance and potential therapeutic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid typically involves the condensation of 3-(Dimethylamino)phenol with ethyl acetoacetate in the presence of a catalyst such as anhydrous zinc chloride. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol . The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted coumarin derivatives.
Scientific Research Applications
Fluorescent Probes
One of the primary applications of 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid is as a fluorescent probe in biochemical assays. Its strong fluorescence allows researchers to study various biological processes, including enzyme activity and cellular dynamics.
Table 1: Fluorescence Properties
Property | Value |
---|---|
Excitation Wavelength (nm) | 409 |
Emission Wavelength (nm) | 473 |
Quantum Yield | High |
This compound is often utilized in cellular imaging studies to visualize the interactions between proteins and other biomolecules within cells.
Anticancer Research
Research has indicated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, demonstrating potential for therapeutic applications.
Table 2: Anticancer Activity
Cell Line | Treatment Duration | IC50 (μM) |
---|---|---|
MCF-7 (Breast) | 24 h | 32.01 |
HeLa (Cervical) | 48 h | 27.84 |
DU145 (Prostate) | 72 h | 19.52 |
The mechanism of action appears to involve the induction of apoptosis through reactive oxygen species generation and interference with cell cycle progression.
Antidiabetic Effects
In addition to its anticancer properties, this compound has been investigated for its potential to inhibit α-amylase activity, which is crucial for carbohydrate metabolism. This inhibition could lead to reduced blood glucose levels, suggesting its use in diabetes management.
Table 3: Antidiabetic Activity
Assay | Result |
---|---|
α-Amylase Inhibition | Significant inhibition observed |
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
Cellular Imaging Studies
In a study aimed at visualizing cellular dynamics, researchers employed the compound as a fluorescent marker within micelles. The results demonstrated effective tracking of solvation dynamics and protein interactions within cellular environments, showcasing its utility in real-time imaging applications.
In Vivo Cancer Studies
In vivo experiments using xenograft models of breast cancer revealed that treatment with this compound resulted in reduced tumor growth compared to control groups. This evidence supports its potential therapeutic application in oncology.
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its interaction with DNA or proteins can result in the inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid
- 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
- 7-Amino-2-oxo-2H-chromene-3-carboxylic acid
Comparison: Compared to these similar compounds, 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This modification can enhance the compound’s fluorescence and biological activity, making it more suitable for specific applications in research and industry .
Biological Activity
7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid, a compound belonging to the coumarin family, has garnered significant interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
- Molecular Formula: C₁₄H₁₅N₁O₄
- Molecular Weight: 273.28 g/mol
- Melting Point: 86°C
- Density: 1.204 g/cm³
- Solubility: Soluble in organic solvents, limited solubility in water
The biological activity of this compound is attributed to its ability to interact with various biomolecules through several mechanisms:
- Fluorescence Emission: The compound acts as a fluorescent probe, allowing for the visualization of cellular dynamics and interactions with proteins and enzymes.
- Cellular Signaling Modulation: It influences cell signaling pathways, gene expression, and cellular metabolism.
- Intramolecular Charge Transfer: The compound can form intramolecular charge transfer (ICT) states depending on the surrounding environment.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. The following table summarizes its effects:
Cell Line | Treatment Duration | IC50 (μM) |
---|---|---|
MCF-7 (breast) | 24 h | 32.01 |
HeLa (cervical) | 48 h | 27.84 |
DU145 (prostate) | 72 h | 19.52 |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and cell cycle arrest .
Antidiabetic Effects
This compound has shown promise in diabetes research by inhibiting α-amylase activity, which is crucial for carbohydrate metabolism. This inhibition can potentially lower blood glucose levels, indicating its potential for diabetes management .
Antimicrobial Activity
The compound demonstrates antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. Its effectiveness suggests potential applications as an antibacterial agent .
Case Studies
Cellular Imaging Studies:
Researchers have utilized this compound to visualize cellular dynamics in micelles. This application highlights its utility as a fluorescent marker for studying solvation dynamics and protein interactions within cellular environments.
In Vivo Cancer Studies:
In vivo experiments indicated that treatment with this compound resulted in reduced tumor growth in xenograft models of breast cancer, providing evidence for its therapeutic potential .
Properties
CAS No. |
122607-15-2 |
---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
7-(dimethylamino)-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c1-13(2)8-4-3-7-5-9(11(14)15)12(16)17-10(7)6-8/h3-6H,1-2H3,(H,14,15) |
InChI Key |
UDMURVSWYOLZAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O |
Origin of Product |
United States |
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